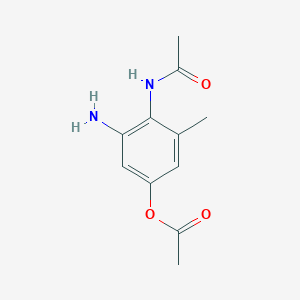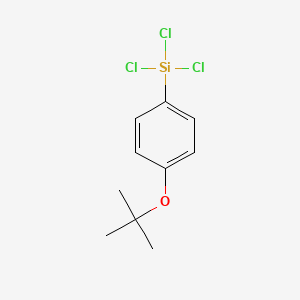![molecular formula C10H19NOS B12535849 (2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine CAS No. 736947-20-9](/img/structure/B12535849.png)
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine compound characterized by its three-membered ring structure containing nitrogen. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridines can be synthesized through several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Substitution Reactions: Aziridines can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, thiols, and halides.
Oxidizing Agents: Agents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with amines can produce amino alcohols, while oxidation can yield aziridine N-oxides .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylates: These compounds have similar reactivity but differ in their substituents and applications.
Aziridine-2-lactones: These compounds are used in different synthetic applications and have distinct reactivity profiles.
Uniqueness
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Eigenschaften
CAS-Nummer |
736947-20-9 |
|---|---|
Molekularformel |
C10H19NOS |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1 |
InChI-Schlüssel |
WYYLBHCQSBTESX-DZRWIUDYSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C |
Kanonische SMILES |
CCC1C(N1S(=O)C(C)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


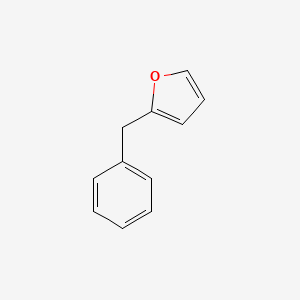
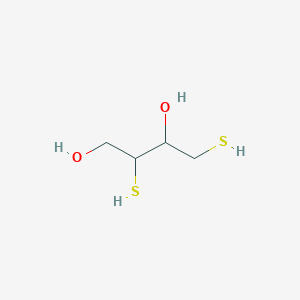
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
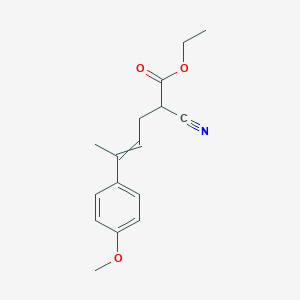
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
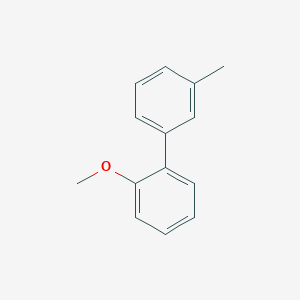
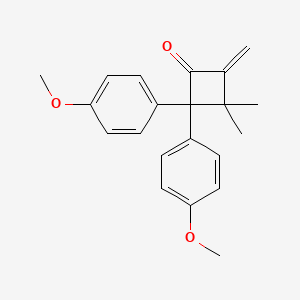
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
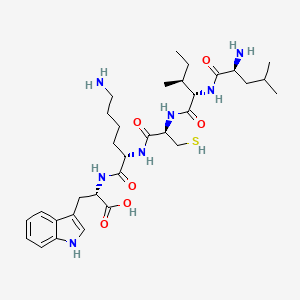
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
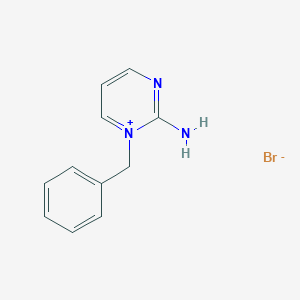
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
